3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

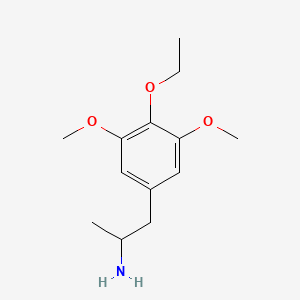

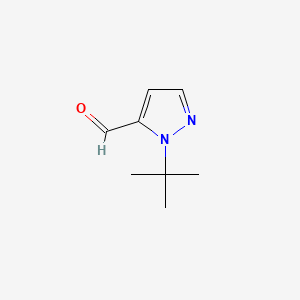

“3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” is a chemical compound with the molecular formula C13H7F4N . It is used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” consists of 13 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” include a molecular weight of 253.20 . Other properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications

Synthesis and Chemical Reactions

Fluorinated anilines and their derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and advanced materials. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agents like nilotinib, demonstrates the importance of fluorinated anilines in drug development (Yang Shijing, 2013). Additionally, studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines reveal insights into redox-reactivity and antiproliferative activity, highlighting the application in medicinal chemistry and materials science (V. Kasumov, O. Şahin, H. G. Aktas, 2016).

Materials Science Applications

Fluorinated anilines contribute significantly to the development of materials with unique properties, such as non-linear optical (NLO) materials and fluorescent molecules. Research on vibrational analysis and theoretical studies on fluorinated anilines offer insights into their potential use in NLO materials, demonstrating the effect of fluorine atoms on the molecular structure and properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017). The synthesis of small fluorescent molecules based on aniline derivatives shows the application in bioimaging and sensor technologies (Futa Ogawa, Yukiko Karuo, R. Yamazawa, K. Miyanaga, K. Hori, K. Tani, Kengo Yamada, Yu Saito, K. Funabiki, A. Tarui, Kazuyuki Sato, Kiyoshi Ito, Kentaro Kawai, M. Omote, 2019).

Environmental Impact and Biodegradation

The environmental impact of fluorinated compounds, including anilines, is a growing concern due to their persistence and potential toxicity. Studies on the biodegradation of fluoroanilines by wild strains, such as Labrys portucalensis, provide valuable information on the microbial degradation pathways and the feasibility of using bioremediation to mitigate environmental pollution (C. Amorim, M. Carvalho, C. Afonso, P. Castro, 2013).

properties

IUPAC Name |

N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIHZBYUWZWLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743476 |

Source

|

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline | |

CAS RN |

1202493-05-7 |

Source

|

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)